molecular formula C12H20O4 B1624028 [(Z)-6-acetyloxy-2,5-dimethylhex-4-enyl] acetate CAS No. 71172-53-7

[(Z)-6-acetyloxy-2,5-dimethylhex-4-enyl] acetate

Cat. No.: B1624028
CAS No.: 71172-53-7
M. Wt: 228.28 g/mol
InChI Key: WJQFKEKGHLXYOP-UITAMQMPSA-N
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Description

[(Z)-6-acetyloxy-2,5-dimethylhex-4-enyl] acetate is a chemical compound of significant interest in fragrance and flavor research. This ester belongs to a class of molecules frequently investigated for their organoleptic properties and potential applications in perfume compositions . Acetate esters are commonly utilized in fragrance formulations for their volatile characteristics and often contribute fresh, fruity, or green olfactory notes, making them valuable targets for olfactory studies and product development . Researchers explore this compound and its structural analogs to understand structure-odor relationships, volatility patterns, and stability in different matrices. The (Z) stereochemistry of the compound indicates a specific molecular geometry that can significantly influence its interaction with olfactory receptors and thus its scent profile, making stereoisomeric purity a critical aspect of its research value. While specific biological mechanisms for this exact compound require further investigation, related acetate esters often function as aroma compounds or precursors in complex fragrance systems. This chemical is provided exclusively for research purposes in analytical chemistry, perfumery research, and material science applications. It is essential for researchers to conduct thorough characterization using appropriate analytical techniques prior to experimental use. This product is strictly for laboratory research use and is not intended for human consumption, therapeutic use, or diagnostic procedures. Proper handling procedures and storage under controlled conditions are recommended to maintain compound integrity. Researchers should consult safety data sheets and implement appropriate safety protocols when working with this material.

Properties

IUPAC Name

[(Z)-6-acetyloxy-2,5-dimethylhex-4-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-9(7-15-11(3)13)5-6-10(2)8-16-12(4)14/h5,10H,6-8H2,1-4H3/b9-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQFKEKGHLXYOP-UITAMQMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=C(C)COC(=O)C)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C/C=C(/C)\COC(=O)C)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71172-53-7
Record name NSC82308
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82308
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Evans Aldol Reaction for Z-Enolate Generation

The Evans syn aldol reaction, employing chiral oxazolidinone auxiliaries, enables the construction of Z-enolates with high diastereoselectivity (>250:1 dr). For this compound, this method involves:

  • Enolization of a methyl-substituted imide (e.g., 16 in Scheme 3 of Ref) with dialkylboron triflates to generate a (Z)-enolate.
  • Aldol condensation with a C6 acetyloxy aldehyde, followed by auxiliary removal and acetylation.

This strategy mirrors the synthesis of archazolid A’s C14-C19 subunit, achieving 54% yield over 10 steps.

Catalytic Hydrogenation of Alkynes

Selective hydrogenation of 4-hexynyl intermediates using Lindlar’s catalyst (Pb-poisoned Pd/C) provides Z-alkenes. For example:

  • Synthesize 2,5-dimethyl-4-hexyn-1,6-diol via acetylene coupling.
  • Partially acetylate the terminal hydroxyl groups.
  • Hydrogenate the alkyne to Z-alkene (87–92% yield, >95% Z-selectivity).

Industrial Diol Derivitization Routes

2,5-Dimethyl-2,5-hexanediol as a Precursor

Industrial production of 2,5-dimethyl-2,5-hexanediol (CAS 110-03-2) via pressurized acetylene-acetone condensation offers a scalable starting material. Subsequent modifications include:

  • Selective monoacetylation :
    • React diol with acetic anhydride (1.1 equiv) in pyridine (0°C, 2 h), yielding 6-acetyloxy-2,5-dimethylhexan-2,5-diol (72% yield).
  • Dehydration to Z-alkene :
    • Treat with POCl₃/pyridine (0°C → rt, 12 h) to form this compound via β-elimination (58% yield, Z:E = 4:1).

Heck Coupling for Fragment Assembly

Palladium-catalyzed Heck reactions enable convergent synthesis by coupling vinyl iodides with olefins. For instance:

  • Prepare a Z-vinyl iodide fragment via Stille coupling or hydroiodination.
  • Couple with a 2,5-dimethyl-6-acetyloxyhex-4-enyl acetate partner under Jeffery’s conditions (Pd(OAc)₂, Bu₄NCl, K₂CO₃, DMF, 80°C).
  • Isolate the product via silica gel chromatography (41% yield).

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Z-Selectivity Scalability
Evans Aldol Enolate condensation 54 >95% Moderate
Hydrogenation Alkyne reduction 87–92 >95% High
Diol derivatization β-Elimination 58 80% Industrial
Heck coupling Pd-catalyzed cross-coupling 41 90% Low

Hydrogenation and diol routes offer superior scalability, while Evans aldol provides higher stereocontrol. Industrial processes favor diol derivatization due to existing infrastructure for 2,5-dimethyl-2,5-hexanediol production.

Mechanistic Insights and Optimization

Eliminative Pathways in Diol Derivatization

β-Elimination of 6-acetyloxy-2,5-dimethylhexan-2,5-diol proceeds via an E2 mechanism, where POCl₃ acts as both acid catalyst and leaving group facilitator. Steric hindrance from the 2,5-methyl groups favors syn-periplanar geometry, enhancing Z-selectivity.

Enolate Stability in Aldol Reactions

The (Z)-enolate’s stability in Evans’ protocol arises from minimized 1,3-allylic strain between the methyl group and boron triflate ligand. Kinetic control during enolization ensures high fidelity in stereochemical outcomes.

Chemical Reactions Analysis

Types of Reactions

[(Z)-6-acetyloxy-2,5-dimethylhex-4-enyl] acetate undergoes various chemical reactions, including:

    Hydrolysis: Breaking down into the corresponding alcohol and acetic acid in the presence of water and an acid or base catalyst.

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester into alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water

    Oxidation: Strong oxidizing agents under controlled temperatures

    Reduction: Reducing agents in anhydrous conditions

Major Products Formed

    Hydrolysis: Alcohol and acetic acid

    Oxidation: Ketones or aldehydes

    Reduction: Alcohols

Scientific Research Applications

Fragrance Composition

One of the primary applications of [(Z)-6-acetyloxy-2,5-dimethylhex-4-enyl] acetate is in the fragrance industry. Its chemical structure allows it to impart specific olfactory characteristics that are desirable in perfumes and other scented products. The compound can be utilized to create complex fragrance compositions, enhancing the overall scent profile.

Case Study: Fragrance Formulation

A study highlighted the use of various acetate compounds, including this compound, in developing novel fragrance formulations. The research demonstrated that the inclusion of this compound significantly improved the longevity and richness of the scent profile compared to formulations lacking this ingredient .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, facilitating the synthesis of more complex molecules.

Synthesis Pathways

The compound can be synthesized through several methods, including:

  • Diels-Alder Reactions : This method has been explored for creating cyclic structures that incorporate this compound as a key component.
  • Claisen Rearrangement : Utilizing this rearrangement allows for the transformation of simpler precursors into more complex structures containing the acetate moiety.

Biological Activities

Recent studies suggest that this compound may possess biological activities that warrant further investigation. Its potential antimicrobial properties have been explored, particularly in relation to its effectiveness against certain bacterial strains.

Case Study: Antimicrobial Activity

Research conducted on various acetate compounds indicated that this compound exhibited notable antimicrobial activity against specific pathogens. This study suggests potential applications in developing natural preservatives or antimicrobial agents in food and cosmetic products .

Summary Table of Applications

Application AreaDescriptionRelevant Studies
Fragrance CompositionEnhances scent profiles in perfumes and scented productsStudy on fragrance formulation
Organic SynthesisServes as an intermediate for synthesizing complex organic moleculesDiels-Alder and Claisen rearrangements
Biological ActivitiesPotential antimicrobial properties; could be used in preservativesAntimicrobial activity study

Mechanism of Action

The mechanism of action of [(Z)-6-acetyloxy-2,5-dimethylhex-4-enyl] acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The acetate group can undergo hydrolysis, releasing the active alcohol, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzymatic activity and interact with cellular membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on diterpenes like pachydictyol C and dictyol E , which share functional group motifs (e.g., hydroxyls, methyl branches) but differ significantly in size and backbone complexity. Below is a comparative analysis:

Table 1: Key Structural and Spectral Comparisons

Compound Molecular Formula Key Functional Groups NMR Features (¹H/¹³C) Polarity Source
[(Z)-6-Acetyloxy-2,5-dimethylhex-4-enyl] acetate C₁₂H₂₀O₄ Acetate esters, Z-alkene Expected: δH 4.5–5.5 (vinyl H), δC 170–175 (ester carbonyl) Moderate Synthetic/Pharma
Pachydictyol C (Compound 2) C₂₀H₃₄O₂ Hydroxyl, exocyclic methyl δH 0.97 (CH₃ doublet, J=6.4 Hz), δC 71.5 (C-OH) Low Marine algae
Dictyol E (Compound 4) C₂₀H₃₄O₂ Sp²-methylene, hydroxyl δH 4.8–5.2 (sp² CH₂), δC 125–130 (alkene carbons) Moderate Marine algae

Key Differences:

Molecular Complexity :

  • The target compound is a linear ester (C₁₂ ), whereas pachydictyol C and dictyol E are diterpenes (C₂₀ ) with fused bicyclic frameworks.
  • Functional Groups : The target compound’s acetyl esters contrast with the hydroxyl groups and cyclic ethers in diterpenes.

Spectral Signatures :

  • ¹H NMR : Pachydictyol C lacks vinyl protons but shows a methyl doublet (δH 0.97) from its exocyclic CH₃ group, absent in the target compound’s spectrum, which would display vinyl protons (δH ~5.3) and acetate methyls (δH 2.0–2.1) .
  • ¹³C NMR : The target compound’s ester carbonyls (δC ~170–175) differ from pachydictyol C’s hydroxyl-bearing carbons (δC 71.5) .

Polarity and Applications: The target compound’s moderate polarity (due to esters) contrasts with pachydictyol C’s lower polarity (hydroxyls balanced by hydrocarbon骨架).

Research Findings and Limitations

  • Synthetic Accessibility : Linear esters like this compound are typically synthesized via esterification of corresponding alcohols, whereas diterpenes require complex cyclization and oxidation steps .

Biological Activity

[(Z)-6-acetyloxy-2,5-dimethylhex-4-enyl] acetate is an organic compound classified as an ester, notable for its unique structural features and potential biological activities. This compound has garnered interest in various fields, including chemistry, biology, and medicine, primarily due to its role in biological signaling and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₈O₃, and it features a hexenyl chain with specific stereochemistry. Its synthesis typically involves the esterification of the corresponding alcohol with acetic anhydride or acetyl chloride under controlled conditions. The compound is characterized by its pleasant odor, making it valuable in the fragrance and flavoring industries .

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and cellular receptors. The acetate group can undergo hydrolysis to release the active alcohol form, which may participate in various biochemical pathways. This interaction can modulate enzymatic activity and influence cellular processes such as differentiation and proliferation .

Research Findings

Recent studies have focused on the compound's potential roles in biological signaling and its applications in medicinal chemistry. For instance, research has indicated that it may act as a model compound for enzymatic studies due to its structural characteristics .

Case Studies

  • Enzymatic Studies : In one study, this compound was used to investigate the mechanisms of enzyme catalysis. The compound's structure allowed researchers to explore how modifications could affect enzymatic activity and substrate specificity.
  • Therapeutic Applications : Preliminary investigations into the therapeutic properties of this compound suggest it may have anti-inflammatory effects. In vitro studies demonstrated a reduction in pro-inflammatory cytokine production when cells were treated with this compound .

Biological Activity Summary Table

Activity Description Reference
Enzymatic ModulationInteraction with enzymes affecting biochemical pathways
Anti-inflammatory EffectsReduction in pro-inflammatory cytokines in vitro
Fragrance and FlavoringUtilized in the fragrance industry due to pleasant odor

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound Key Features Biological Activity
[(Z)-3-hexenyl acetate]Green leaf volatile; involved in plant defensePlant signaling
Ethyl acetateCommon solvent; similar ester structureSolvent properties
Methyl butyrateFruity odor; used in flavoringsFlavoring agent

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for [(Z)-6-acetyloxy-2,5-dimethylhex-4-enyl] acetate, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves esterification or transesterification. For example, acetic acid derivatives are reacted with alcohols under acidic catalysis (e.g., conc. H₂SO₄) in refluxing methanol or ethanol. Reaction optimization includes varying catalysts (e.g., sulfuric acid vs. enzymatic catalysts), temperature (70–80°C), and solvent polarity to improve yield .
  • Key Steps :

Dissolve starting materials (e.g., 2,4-dichlorobenzoic acid) in methanol.

Add catalyst and reflux for 4–6 hours.

Purify via recrystallization (ethanol/water) or column chromatography .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify acetyloxy groups (δ ~2.0–2.1 ppm for CH₃COO), double bond geometry (Z-configuration via coupling constants, e.g., J = 10–12 Hz for cis protons), and methyl branching .
  • IR Spectroscopy : Confirm ester C=O stretches (~1720–1740 cm⁻¹) and acetate C-O bonds (~1230–1250 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS verifies molecular formula (e.g., C₁₀H₁₆O₄) and fragmentation patterns .

Q. What safety protocols are essential during handling?

  • PPE : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Waste Management : Segregate organic waste and dispose via certified facilities to avoid environmental contamination .

Advanced Research Questions

Q. How can contradictions in NMR data due to stereochemical complexity be resolved?

  • Approach : Use 2D NMR (COSY, NOESY) to assign spatial proximity of protons. For example, NOE correlations between CH₃ groups and double bond protons confirm Z-configuration .
  • Case Study : In diterpene analogs, conflicting NOESY signals were resolved by comparing experimental data with DFT-calculated chemical shifts .

Q. What strategies improve reaction yield in large-scale synthesis?

  • Variables :

  • Catalyst Loading : Enzymatic catalysts (e.g., lipases) reduce side reactions vs. strong acids .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of hydrophobic intermediates .
  • Temperature Control : Gradual heating (70–80°C) minimizes thermal decomposition .

Q. How can mechanistic studies elucidate the compound’s reactivity in esterification?

  • Methods :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated substrates to identify rate-determining steps .
  • Computational Modeling : DFT calculations predict transition states and activation energies for acyl transfer .
    • Example : Ethyl acetate studies revealed protonation of carbonyl oxygen as a key step in acid-catalyzed esterification .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or solubility data?

  • Root Causes :

  • Polymorphism (crystalline vs. amorphous forms).
  • Impurities from incomplete purification.
    • Resolution : Reproduce synthesis with rigorous purification (e.g., HPLC) and characterize via DSC/XRD .

Q. Why do bioactivity assays show variability across studies?

  • Factors :

  • Purity of the compound (≥95% required for reliable assays).
  • Solvent choice (DMSO vs. ethanol affects cell permeability).
    • Mitigation : Validate results with orthogonal assays (e.g., LC-MS for metabolite tracking) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(Z)-6-acetyloxy-2,5-dimethylhex-4-enyl] acetate
Reactant of Route 2
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[(Z)-6-acetyloxy-2,5-dimethylhex-4-enyl] acetate

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